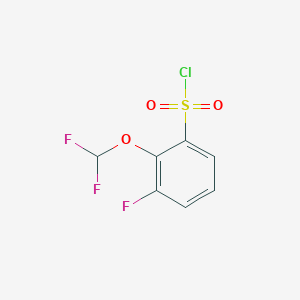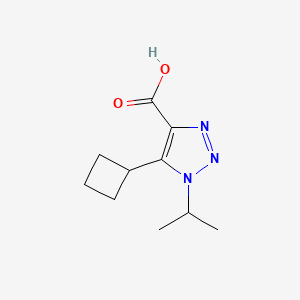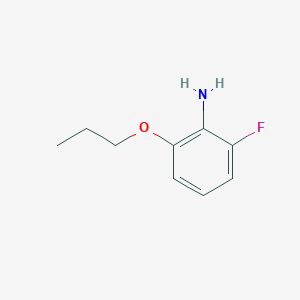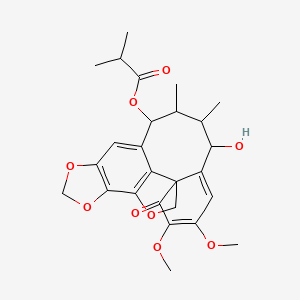
LongipedlignanI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LongipedlignanI is a naturally occurring lignan, a type of polyphenolic compound found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LongipedlignanI typically involves the oxidative coupling of two phenylpropanoid units. This process can be achieved through various methods, including enzymatic catalysis and chemical oxidation. One common approach is the use of laccase enzymes, which facilitate the oxidative coupling under mild conditions. Alternatively, chemical oxidants such as potassium permanganate or ceric ammonium nitrate can be employed to achieve the desired coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical or enzymatic methods, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
LongipedlignanI undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the lignan structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ceric ammonium nitrate, and laccase enzymes.
Reduction: Sodium borohydride and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include oxidized lignans, dihydro derivatives, and various substituted lignans with modified biological activities.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying lignan biosynthesis.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anticancer, antioxidant, and anti-inflammatory properties. Studies have shown that LongipedlignanI can inhibit the growth of cancer cells and reduce oxidative stress.
Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial health effects.
Mechanism of Action
The mechanism of action of LongipedlignanI involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
LongipedlignanI can be compared with other lignans such as:
Secoisolariciresinol: Known for its antioxidant and anticancer properties.
Matairesinol: Exhibits estrogenic activity and potential anticancer effects.
Pinoresinol: Demonstrates antimicrobial and antioxidant activities.
Compared to these lignans, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Its potential therapeutic applications and diverse chemical reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H30O9 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) 2-methylpropanoate |
InChI |
InChI=1S/C26H30O9/c1-11(2)25(29)35-20-13(4)12(3)19(27)15-8-16(30-5)22(31-6)24(28)26(15)9-32-23-18(26)14(20)7-17-21(23)34-10-33-17/h7-8,11-13,19-20,27H,9-10H2,1-6H3 |
InChI Key |
SZXOSAPUUNDADY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)
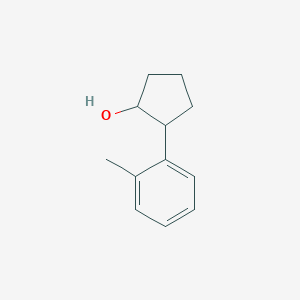
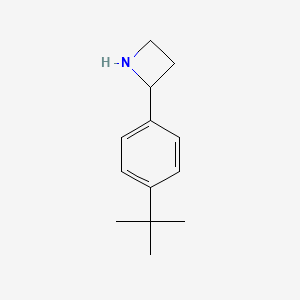
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
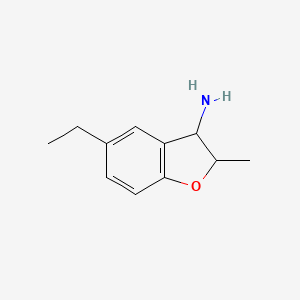
![1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13305972.png)
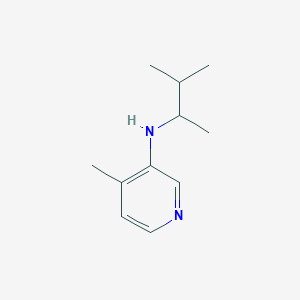
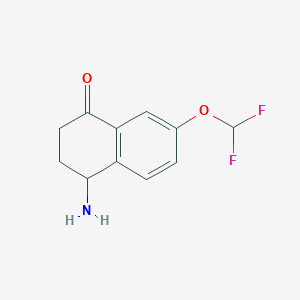
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13305992.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
![3-Oxaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B13306005.png)
